2-Fluoro-3-isopropoxybenzaldehyde
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Overview
Description
“2-Fluoro-3-isopropoxybenzaldehyde” is a chemical compound . It is a liquid at room temperature . The IUPAC name for this compound is 2-fluoro-3-isopropoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-isopropoxybenzaldehyde” can be represented by the InChI code: 1S/C10H11FO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
“2-Fluoro-3-isopropoxybenzaldehyde” is a liquid at room temperature . It has a molecular weight of 182.19 .Scientific Research Applications
Synthesis and Anticancer Activity : Fluorinated benzaldehydes, including variants like 2-Fluoro-3-isopropoxybenzaldehyde, have been used in the synthesis of fluoro-substituted stilbenes. These compounds show potential in anticancer activities, particularly as analogues of the anticancer combretastatins (Lawrence et al., 2003).
Facile Synthesis Techniques : Efficient synthesis methods for related compounds like 3-fluoro-4-methoxybenzaldehyde have been developed, which may influence the production methods for 2-Fluoro-3-isopropoxybenzaldehyde (Wang Bao-jie, 2006).
Conformational Analysis : Studies have focused on understanding the conformational behavior of fluorinated benzaldehydes, which is critical for their application in various chemical processes (Abraham et al., 1997).
Synthesis of Related Compounds : Research has also been conducted on synthesizing related compounds like 4-Fluoro-3-phenoxybenzaldehyde, which highlights the broad utility of fluorinated benzaldehydes in chemical synthesis (Zhao Wenxian et al., 2005).
Adrenergic Activity Studies : Fluorinated compounds derived from benzaldehydes, including 2-Fluoro variants, have been synthesized and studied for their adrenergic activities. This research has implications for pharmaceutical applications (Kirk et al., 1986).
Structural Transformations at Low Temperatures : Investigations into the structural transformations of related fluorobenzaldehydes at low temperatures provide insights into their stability and reactivity under different conditions (Ildız et al., 2018).
Synthesis of Thiazolidin-4-one Derivatives : Fluorobenzaldehydes have been used in the synthesis of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity (El Nezhawy et al., 2009).
Bioconversion Potential Studies : Research on the bioconversion potential of certain fungi with fluorine-containing compounds like fluorobenzaldehydes could lead to the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHKCJZJMJSJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-isopropoxybenzaldehyde |
Citations
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